molecular formula C10H19N3O4 B1582636 DL-Leucylglycylglycine CAS No. 4337-37-5

DL-Leucylglycylglycine

Cat. No.: B1582636
CAS No.: 4337-37-5
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Leucylglycylglycine is a tripeptide composed of leucine, glycine, and glycine residues. It is a synthetic compound often used in biochemical research to study the effects of branched-chain di- and tripeptides on various biological processes. The compound has the molecular formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol .

Mechanism of Action

Target of Action

DL-Leucylglycylglycine primarily targets cell envelope-associated proteinases (CEPs) in various biological systems . CEPs are enzymes that play a crucial role in protein metabolism, particularly in the breakdown of proteins into smaller peptides or amino acids.

Mode of Action

This compound interacts with its targets, the CEPs, by serving as a substrate for these enzymes . This interaction leads to the breakdown of this compound into smaller peptides or amino acids, a process that is essential for various biological functions, including protein synthesis and energy production.

Biochemical Pathways

The breakdown of this compound by CEPs affects various biochemical pathways. Specifically, it influences the pathways involved in protein metabolism. The resulting smaller peptides or amino acids can be used in other biochemical reactions, contributing to the overall metabolic activity of the cell .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in protein metabolism. By serving as a substrate for CEPs, this compound contributes to the breakdown of proteins into smaller peptides or amino acids. These smaller molecules can then participate in other biochemical reactions, influencing various cellular functions .

Biochemical Analysis

Biochemical Properties

DL-Leucylglycylglycine interacts with various enzymes and proteins. It serves as a substrate for the study of the kinetics of tripeptide aminopeptidase (EC 3.4.11.4) and other peptidases such as leucylglycylglycine aminopeptidase (EC 3.4.1.3) . These interactions are crucial for understanding the role of this compound in biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for various peptidases. By serving as a substrate, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. As a substrate for peptidases, it can influence enzyme activity, potentially leading to changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a substrate for peptidases

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Leucylglycylglycine can be synthesized using the Fischer method or the phthalyl method. In the Fischer method, the synthesis involves the stepwise addition of amino acids to form the tripeptide. The phthalyl method involves the protection of amino groups followed by coupling reactions to form the desired peptide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: DL-Leucylglycylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and peptide bond formation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can hydrolyze this compound into its constituent amino acids.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the peptide, leading to the formation of oxidized derivatives.

    Peptide Bond Formation: Coupling reagents like dicyclohexylcarbodiimide (DCC) are used to form peptide bonds between amino acids.

Major Products Formed: The major products formed from these reactions include leucine, glycine, and their respective derivatives .

Scientific Research Applications

DL-Leucylglycylglycine is widely used in scientific research due to its versatility and stability. Some of its applications include:

Comparison with Similar Compounds

    L-Leucylglycylglycine: A stereoisomer of DL-Leucylglycylglycine with similar properties but different biological activity.

    Glycylglycyl-L-leucine: Another tripeptide with a different sequence of amino acids.

    Leucylglycylglycine amide: A derivative with an amide group at the C-terminus

Uniqueness: this compound is unique due to its specific sequence of amino acids and its ability to serve as a substrate for multiple peptidases. This makes it a valuable tool in biochemical research for studying enzyme kinetics and protein interactions.

Properties

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036229
Record name Leucylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6
Record name Leucylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4337-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-DL-Leucylglycyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Leucylglycylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-DL-leucylglycyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Leucylglycylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Leucylglycylglycine
Reactant of Route 2
Reactant of Route 2
DL-Leucylglycylglycine
Reactant of Route 3
Reactant of Route 3
DL-Leucylglycylglycine
Reactant of Route 4
Reactant of Route 4
DL-Leucylglycylglycine
Reactant of Route 5
Reactant of Route 5
DL-Leucylglycylglycine
Reactant of Route 6
Reactant of Route 6
DL-Leucylglycylglycine
Customer
Q & A

Q1: What is the significance of DL-Leucylglycylglycine being readily hydrolyzed by the Mayorella palestinensis preparations, unlike the D-isomer of leucylglycine?

A1: The research on the proteolytic activity of the amoeba Mayorella palestinensis reveals that its preparations readily hydrolyze this compound but not the D-isomer of leucylglycine []. This observation suggests that the enzyme responsible for this cleavage exhibits stereospecificity, favoring the L-isomer over the D-isomer. This finding is crucial for understanding the specific mechanisms of protein digestion within the food vacuole of these protozoa.

Q2: How does the hydrolysis of this compound by Streptomyces griseus peptidase compare to that of other leucyl peptides?

A2: Research on the peptidase from Streptomyces griseus ATCC 3463 indicates a specific pattern of hydrolysis for different leucyl peptides []. While this compound and DL-leucylglycylglycylglycine are rapidly hydrolyzed, DL-leucylglycine and L-leucine amide are cleaved at a much slower rate []. This difference in hydrolysis rates points to the enzyme's preference for longer leucyl peptide chains and provides insight into its substrate specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.